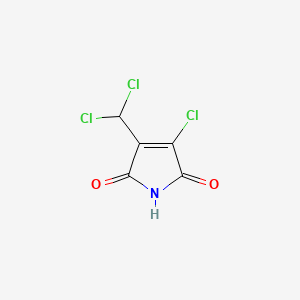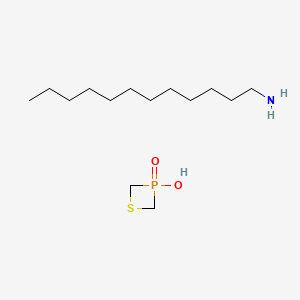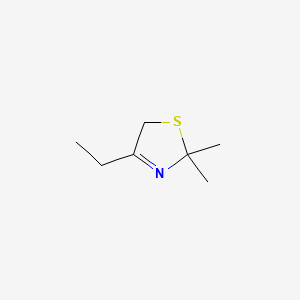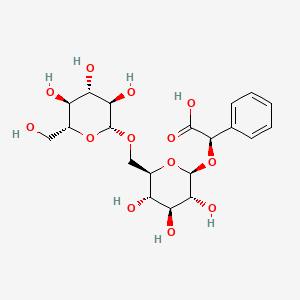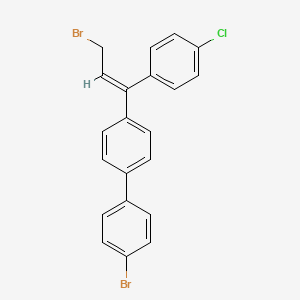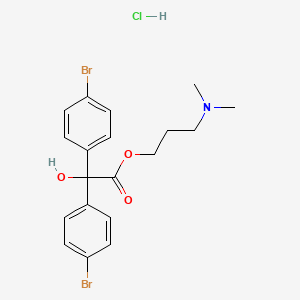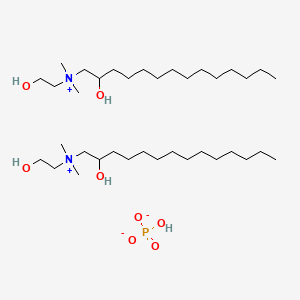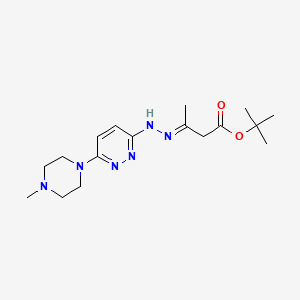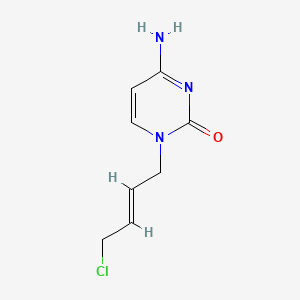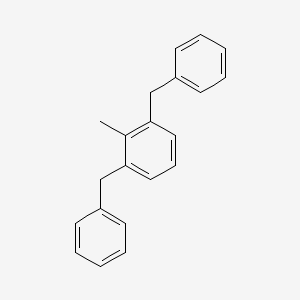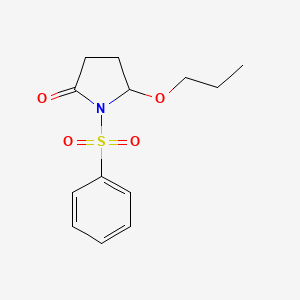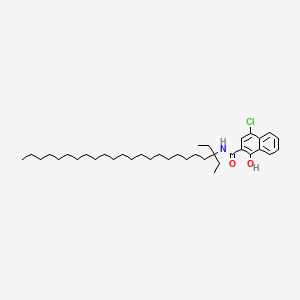
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with a molecular formula of C₃₇H₆₀ClNO₂ and a molecular mass of 586.33 g/mol . This compound is notable for its unique structure, which includes a naphthalene ring system substituted with a chloro group, a hydroxyl group, and a long-chain alkyl amide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactionsThe final step involves the attachment of the long-chain alkyl amide via an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an aprotic solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-(1,1-diethylhexyl)-1-hydroxynaphthalene-2-carboxamide
- 4-Chloro-N-(1,1-diethylheptyl)-1-hydroxynaphthalene-2-carboxamide
- 4-Chloro-N-(1,1-diethyloctyl)-1-hydroxynaphthalene-2-carboxamide
Uniqueness
4-Chloro-N-(1,1-diethyldocosyl)-1-hydroxynaphthalene-2-carboxamide is unique due to its long-chain alkyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This makes it particularly interesting for applications in drug delivery and materials science .
Propiedades
Número CAS |
35185-58-1 |
|---|---|
Fórmula molecular |
C37H60ClNO2 |
Peso molecular |
586.3 g/mol |
Nombre IUPAC |
4-chloro-N-(3-ethyltetracosan-3-yl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C37H60ClNO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-29-37(5-2,6-3)39-36(41)33-30-34(38)31-27-24-25-28-32(31)35(33)40/h24-25,27-28,30,40H,4-23,26,29H2,1-3H3,(H,39,41) |
Clave InChI |
ARFVNQPBJMMWIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(CC)(CC)NC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



